(E/Z)-CP-724714

Descripción

CP-724,714 has been used in trials studying the treatment of Breast Cancer, Breast Neoplasms, and Neoplasm Metastasis.

HER2 Inhibitor CP-724,714 is an orally bioavailable quinazoline with potential antineoplastic activity. CP-724,714 selectively binds to the intracellular domain of HER2, reversibly inhibiting its tyrosine kinase activity and resulting in suppression of tumor cell growth. HER2, a member of the epidermal growth factor receptor (EGFR) family, is overexpressed in many adenocarcinomas, particularly breast cancers. (NCI04)

CP-724714 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

3D Structure

Propiedades

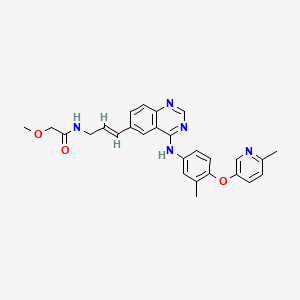

IUPAC Name |

2-methoxy-N-[(E)-3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O3/c1-18-13-21(8-11-25(18)35-22-9-6-19(2)29-15-22)32-27-23-14-20(7-10-24(23)30-17-31-27)5-4-12-28-26(33)16-34-3/h4-11,13-15,17H,12,16H2,1-3H3,(H,28,33)(H,30,31,32)/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVZBTWPGQVVLW-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C=CCNC(=O)COC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)/C=C/CNC(=O)COC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026009 |

Source

|

| Record name | 2-Methoxy-N-((2E)-3-(4-((3-methyl-4-((6-methyl-3-pyridinyl)oxy)phenyl)amino)-6-quinazolinyl)-2-propen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845680-17-3, 383432-38-0, 537705-08-1 |

Source

|

| Record name | CP 724714 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845680173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-724714 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383432380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-724714 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12302 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methoxy-N-((2E)-3-(4-((3-methyl-4-((6-methyl-3-pyridinyl)oxy)phenyl)amino)-6-quinazolinyl)-2-propen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-724714 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I05QZ0S4V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (E/Z)-CP-724714: A Selective ErbB2/HER2 Tyrosine Kinase Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of (E/Z)-CP-724714, a potent and selective inhibitor of the ErbB2 (HER2) receptor tyrosine kinase. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

This compound is a racemic mixture of the E and Z isomers of CP-724714. The E-isomer is the more biologically active component and is the focus of most research.[1] CP-724714 is a synthetic organic compound belonging to the quinazolinamine class.[2]

Table 1: Chemical Identifiers for CP-724714

| Identifier | Value |

| IUPAC Name | 2-methoxy-N-[(E)-3-[4-[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]anilino]quinazolin-6-yl]prop-2-enyl]acetamide[3] |

| Canonical SMILES | CC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)/C=C/CNC(=O)COC)C[3] |

| Molecular Formula | C27H27N5O3[1][4] |

| CAS Number | 383432-38-0[4] |

Table 2: Physicochemical Properties of CP-724714

| Property | Value |

| Molecular Weight | 469.53 g/mol [1][4] |

| Solubility | Soluble in DMSO (≥23.5 mg/mL or 100 mM), Soluble in Ethanol (≥25.4 mg/mL or 100 mM), Insoluble in water[5][6] |

| Storage | Store at -20°C |

| Purity | ≥98% (HPLC) |

Biological Activity and Mechanism of Action

CP-724714 is a potent and selective inhibitor of the ErbB2/HER2 receptor tyrosine kinase, with an IC50 of 10 nM in cell-free assays.[7][8] It exhibits significant selectivity for ErbB2 over the epidermal growth factor receptor (EGFR), with an IC50 of 6400 nM against EGFR.[8] The compound is over 1,000-fold less potent against a panel of other kinases, including insulin receptor (IR), insulin-like growth factor-1 receptor (IGF-1R), platelet-derived growth factor receptor β (PDGFRβ), vascular endothelial growth factor receptor 2 (VEGFR2), Abl, Src, and c-Met.[7][8]

The primary mechanism of action of CP-724714 is the inhibition of ErbB2 autophosphorylation, which subsequently blocks downstream signaling pathways crucial for cell proliferation and survival, such as the Ras-Raf-Mek-Erk and Akt pathways.[9][10] This inhibition of downstream signaling leads to cell cycle arrest at the G1 phase and the induction of apoptosis in ErbB2-overexpressing cancer cells.[7][10]

Table 3: In Vitro Biological Activity of CP-724714

| Assay | Target/Cell Line | IC50/Effect |

| Kinase Assay | ErbB2 (HER2) | 10 nM[7][8] |

| Kinase Assay | EGFR | 6.4 µM[7] |

| ErbB2 Autophosphorylation in NIH3T3 cells | Chimeric EGFR/ErbB2 | 32 nM[7] |

| Cell Proliferation | BT-474 (ErbB2-amplified) | 0.25 µM[7] |

| Cell Proliferation | SKBR3 (ErbB2-amplified) | 0.95 µM[7] |

| Cell Cycle Analysis (1 µM, 24h) | BT-474 | G1 phase accumulation, reduction in S-phase[7] |

Signaling Pathway

CP-724714 exerts its therapeutic effects by inhibiting the HER2 signaling pathway. Upon inhibition of HER2 autophosphorylation by CP-724714, the downstream Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways are suppressed, leading to decreased cell proliferation and survival.

Caption: HER2 signaling pathway and the inhibitory action of CP-724714.

Experimental Protocols

In Vitro Kinase Assay

This protocol describes the method used to determine the inhibitory activity of CP-724714 against recombinant ErbB2 and EGFR kinase domains.

Methodology:

-

Protein Expression and Purification: The intracellular domains of ErbB2 (amino acids 675-1255) and EGFR (amino acids 668-1211) are expressed as S-transferase fusion proteins in baculovirus-infected Sf9 cells. The fusion proteins are then purified by affinity chromatography.[7]

-

Plate Coating: 96-well Nunc MaxiSorp plates are coated with 0.25 mg/mL of poly(Glu:Tyr, 4:1) (PGT) in PBS overnight at 37°C.[7]

-

Kinase Reaction: The kinase reaction is performed in a 50 µL volume containing 50 mM HEPES (pH 7.4), 125 mM NaCl, 0.1 mM sodium orthovanadate, 1 mM ATP, and approximately 15 ng of the recombinant kinase.[7]

-

Inhibitor Addition: CP-724714, dissolved in DMSO, is added to the reaction mixture. The final DMSO concentration is maintained at 2.5%.[7]

-

Phosphorylation: The phosphorylation reaction is initiated by the addition of ATP and allowed to proceed for 6 minutes at room temperature with constant shaking.[7]

-

Detection: The level of phosphorylation is quantified using an appropriate detection method, such as an ELISA-based assay with an anti-phosphotyrosine antibody.

Cell Proliferation Assay

This protocol outlines the procedure for assessing the effect of CP-724714 on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., BT-474, SKBR3) are seeded in 96-well plates at an appropriate density.

-

Compound Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of CP-724714. Control wells receive vehicle (DMSO) only.[7]

-

Incubation: The cells are incubated for 6 to 7 days.[7]

-

Cell Counting: After the incubation period, surviving cells are trypsinized, resuspended in an isotonic solution, and counted using a Coulter Z2 particle counter.[7]

-

Data Analysis: Growth inhibition is calculated for each concentration using the formula: [(1 - (experimental value / control value)) x 100]. IC50 values are then determined from the dose-response curves.[7]

Caption: Workflow for a cell proliferation assay.

In Vivo Antitumor Activity

CP-724714 has demonstrated significant antitumor activity in preclinical xenograft models. Oral administration of CP-724714 to athymic mice bearing tumors derived from ErbB2-overexpressing human breast cancer cell lines (e.g., BT-474) resulted in a dose-dependent inhibition of tumor growth and, in some cases, tumor regression.[8][10]

In a study with FRE-erbB2 xenografts, a 25 mg/kg oral dose of CP-724714 was rapidly absorbed and led to a reduction in tumor ErbB2 receptor phosphorylation.[7] Furthermore, treatment with CP-724714 induced apoptosis in the tumor cells, as evidenced by an increase in caspase-3 activity.[10] Importantly, these antitumor effects were achieved without significant weight loss or other overt signs of toxicity in the animals.[7][10]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the ErbB2/HER2 tyrosine kinase. Its ability to inhibit HER2 signaling, leading to cell cycle arrest and apoptosis in HER2-overexpressing cancer cells, has been demonstrated in both in vitro and in vivo models. The detailed chemical, physical, and biological data, along with the established experimental protocols, make CP-724714 a valuable tool for cancer research and a promising candidate for the development of targeted cancer therapies. This compound has been investigated in clinical trials for the treatment of patients with advanced malignant solid tumors expressing HER2.[2]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Cp-724714 | C27H27N5O3 | CID 9874913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. axonmedchem.com [axonmedchem.com]

- 5. apexbt.com [apexbt.com]

- 6. chembk.com [chembk.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Identification of a receptor tyrosine kinase inhibitor CP-724714 inhibits SADS-CoV related swine diarrhea coronaviruses infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

(E/Z)-CP-724714: A Potent and Selective HER2/ErbB2 Tyrosine Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(E/Z)-CP-724714 is a potent and selective, orally active small-molecule inhibitor of the HER2/ErbB2 receptor tyrosine kinase.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols, and its effects on downstream signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of selective HER2 inhibitors.

Introduction

The human epidermal growth factor receptor 2 (HER2), also known as ErbB2, is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. Amplification or overexpression of the ERBB2 gene is a key driver in the development and progression of several types of cancer, most notably in a subset of breast cancers, as well as in ovarian and stomach malignancies.[1] HER2 activation leads to the initiation of downstream signaling cascades that promote cell proliferation, survival, and differentiation. Consequently, HER2 has emerged as a critical therapeutic target. While monoclonal antibodies like trastuzumab have shown clinical benefit, there remains a need for potent, selective, and orally bioavailable small-molecule inhibitors.[1] CP-724714 was developed to meet this need and has demonstrated significant preclinical efficacy.[1]

Mechanism of Action

CP-724714 functions as an ATP-competitive inhibitor of the HER2 tyrosine kinase. By binding to the ATP-binding pocket of the intracellular kinase domain of HER2, it prevents the autophosphorylation of the receptor.[1][2] This blockade of phosphorylation inhibits the activation of downstream signaling pathways, primarily the Ras-Raf-Mek-Erk (MAPK) and the PI3K/Akt pathways, which are crucial for tumor cell growth and survival.[1][3] The inhibitory action of CP-724714 leads to a G1 phase cell cycle arrest and the induction of apoptosis in HER2-overexpressing cancer cells.[1][4]

Quantitative Data

The selectivity and potency of CP-724714 have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Kinase Inhibition

| Target Kinase | IC50 (nM) | Selectivity vs. HER2 |

| HER2/ErbB2 | 10 | - |

| EGFR | 6,400 | >640-fold |

| Insulin Receptor (IR) | >10,000 | >1,000-fold |

| IGF-1R | >10,000 | >1,000-fold |

| PDGFRβ | >10,000 | >1,000-fold |

| VEGFR2 | >10,000 | >1,000-fold |

| Abl | >10,000 | >1,000-fold |

| Src | >10,000 | >1,000-fold |

| c-Met | >10,000 | >1,000-fold |

Data compiled from multiple sources.[2][4]

Table 2: Cellular Activity

| Cell Line | HER2 Status | Assay | IC50 (µM) |

| BT-474 | Amplified | Proliferation | 0.25 |

| SKBR3 | Amplified | Proliferation | 0.95 |

Data compiled from multiple sources.[4]

Table 3: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Dosing | Effect |

| FRE-erbB2 | 50 mg/kg, p.o. | 50% tumor growth inhibition |

| BT-474 | 30 or 100 mg/kg, p.o. | Reduction in Erk and Akt phosphorylation |

| BT-474 & MDA-MB-453 | Dose-dependent | Inhibition of tumor growth |

Data compiled from multiple sources.[2][4][5]

Signaling Pathways and Experimental Workflows

HER2 Signaling Pathway Inhibition by CP-724714

Caption: Inhibition of the HER2 signaling cascade by CP-724714.

General Experimental Workflow for Evaluating CP-724714

Caption: A typical workflow for the preclinical evaluation of CP-724714.

Experimental Protocols

Recombinant HER2/ErbB2 Kinase Assay

This protocol is a generalized procedure based on commonly used methods for assessing kinase inhibition.

Objective: To determine the in vitro inhibitory activity of CP-724714 against the recombinant HER2/ErbB2 kinase domain.

Materials:

-

Recombinant HER2/ErbB2 kinase domain (intracellular domain, amino acids 675-1255), often as a fusion protein (e.g., GST-HER2).

-

96-well MaxiSorp plates.

-

Poly(Glu:Tyr, 4:1) substrate.

-

Phosphate-Buffered Saline (PBS).

-

Wash Buffer (0.1% Tween 20 in PBS).

-

Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.4, 125 mM NaCl, 10 mM MgCl2, 0.1 mM Na3VO4).

-

ATP.

-

This compound dissolved in DMSO.

-

HRP-conjugated anti-phosphotyrosine antibody.

-

TMB substrate.

-

Stop solution (e.g., 1 M H2SO4).

-

Plate reader.

Procedure:

-

Coat 96-well plates overnight at 4°C with 100 µL/well of 0.25 mg/mL poly(Glu:Tyr, 4:1) in PBS.

-

Wash the plates three times with Wash Buffer.

-

Prepare serial dilutions of this compound in Kinase Reaction Buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

Add the diluted inhibitor or vehicle control (DMSO) to the wells.

-

Add the recombinant HER2/ErbB2 kinase to the wells.

-

Initiate the kinase reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the plate at room temperature for a specified time (e.g., 20-60 minutes).

-

Stop the reaction by washing the plates three times with Wash Buffer.

-

Add HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.

-

Wash the plates three times with Wash Buffer.

-

Add TMB substrate and incubate until color develops.

-

Stop the colorimetric reaction with the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.

Cell Proliferation Assay

Objective: To assess the effect of CP-724714 on the proliferation of HER2-overexpressing cancer cell lines.

Materials:

-

HER2-amplified cell lines (e.g., BT-474, SKBR3).

-

Appropriate cell culture medium and supplements.

-

96-well cell culture plates.

-

This compound dissolved in DMSO.

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo).

-

Plate reader.

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with the diluted inhibitor or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or luminescence development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of orally administered CP-724714 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice).

-

HER2-overexpressing tumor cells (e.g., BT-474).

-

Matrigel (optional, for enhancing tumor take).

-

This compound formulation for oral gavage.

-

Vehicle control.

-

Calipers for tumor measurement.

Procedure:

-

Implant HER2-overexpressing tumor cells subcutaneously into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally (p.o.) at the desired dose and schedule (e.g., once or twice daily).[1]

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of general toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement).

-

Analyze the tumor growth data to determine the extent of tumor growth inhibition.

Conclusion

This compound is a highly potent and selective inhibitor of the HER2/ErbB2 tyrosine kinase. It demonstrates significant anti-proliferative and pro-apoptotic activity in HER2-overexpressing cancer cells, both in vitro and in vivo. Its oral bioavailability and favorable preclinical safety profile make it a valuable tool for cancer research and a promising candidate for the development of targeted cancer therapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this and similar targeted inhibitors.

References

- 1. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of a receptor tyrosine kinase inhibitor CP-724714 inhibits SADS-CoV related swine diarrhea coronaviruses infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

Downstream Signaling Effects of (E/Z)-CP-724714: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-CP-724714 is a potent and highly selective, orally active inhibitor of the HER2/ErbB2 receptor tyrosine kinase.[1][2][3] Amplification and overexpression of the HER2 proto-oncogene are linked to the development and progression of several human cancers, particularly breast cancer.[4] CP-724714 exerts its anti-tumor effects by directly inhibiting the autophosphorylation of the HER2 receptor, which in turn blocks critical downstream signaling pathways responsible for cell growth, proliferation, and survival. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its mechanism of action, and visual representations of the affected signaling cascades.

Core Mechanism of Action

This compound is a reversible, ATP-competitive inhibitor that targets the intracellular kinase domain of HER2/ErbB2.[4] This targeted inhibition prevents the autophosphorylation of the receptor upon dimerization, a critical step in the activation of downstream signaling.[2][4] The primary consequence of this action is the suppression of two major signaling pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[4]

Signaling Pathway Diagram

Caption: Inhibition of HER2 signaling by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro and in vivo models.

Table 1: In Vitro Kinase Inhibition

| Kinase Target | IC50 (nM) | Selectivity vs. HER2 | Reference |

| HER2/ErbB2 | 10 | - | [1][2][3] |

| EGFR | 6,400 | >640-fold | [1][2] |

| Insulin Receptor (InsR) | >10,000 | >1,000-fold | [1][2] |

| IGF-1R | >10,000 | >1,000-fold | [1][2] |

| PDGFRβ | >10,000 | >1,000-fold | [1][2] |

| VEGFR2 | >10,000 | >1,000-fold | [1][2] |

| Abl | >10,000 | >1,000-fold | [1][2] |

| Src | >10,000 | >1,000-fold | [1][2] |

| c-Met | >10,000 | >1,000-fold | [1][2] |

Table 2: Inhibition of Cell Proliferation in HER2-Amplified Cell Lines

| Cell Line | IC50 (µM) | Reference |

| BT-474 | 0.25 | [1] |

| SKBR3 | 0.95 | [1] |

Downstream Cellular Effects

Inhibition of the PI3K/Akt and MAPK/ERK pathways by this compound leads to significant downstream cellular consequences, including cell cycle arrest and induction of apoptosis.

Cell Cycle Arrest

Treatment of HER2-overexpressing cells, such as BT-474, with this compound induces a G1 cell cycle block.[1][4] This is characterized by an accumulation of cells in the G1 phase and a marked reduction in the proportion of cells in the S phase.[1][2]

Induction of Apoptosis

This compound treatment leads to the induction of apoptosis in HER2-driven tumor models.[4] This is evidenced by the release of caspase-3, a key executioner caspase in the apoptotic cascade.[4]

Experimental Protocols

HER2 Kinase Assay

This protocol describes an in vitro assay to measure the inhibitory activity of this compound on HER2 kinase.

Workflow Diagram:

References

(E/Z)-CP-724714 induced G1 cell cycle arrest

An In-Depth Technical Guide on (E/Z)-CP-724714 Induced G1 Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective, orally bioavailable inhibitor of the HER2/erbB2 receptor tyrosine kinase.[1] Amplification and overexpression of the HER2 (erbB2) proto-oncogene are linked to the progression of several human malignancies, including breast, ovarian, and stomach cancers.[1] CP-724714 exerts its anti-tumor effects through multiple mechanisms, a primary one being the induction of G1 phase cell cycle arrest in HER2-driven cancer cells.[1][2] This document provides a detailed technical overview of the molecular mechanisms, supporting quantitative data, and key experimental protocols related to CP-724714-induced G1 arrest.

Core Mechanism: Inhibition of HER2 Signaling

CP-724714 functions by targeting the intracellular tyrosine kinase domain of the HER2 receptor. This inhibition prevents receptor autophosphorylation, a critical step in the activation of downstream signaling pathways that drive cell proliferation and survival.[1] The primary pathways implicated in HER2-mediated cell cycle progression are the Ras/Raf/MAPK and the PI3K/Akt pathways. By blocking HER2, CP-724714 effectively attenuates these pro-proliferative signals, leading to a cascade of events that culminates in the arrest of the cell cycle at the G1/S checkpoint.

The key molecular events are:

-

Inhibition of Downstream Effectors: Treatment with CP-724714 leads to a marked reduction in the phosphorylation of key downstream signaling molecules, including Akt and extracellular signal-regulated kinase (ERK).[1]

-

Downregulation of Cyclin D1: The PI3K/Akt and MAPK pathways are major regulators of Cyclin D1 transcription and protein stability.[3] Inhibition of these pathways by CP-724714 results in decreased levels of Cyclin D1, a critical regulator of the G1 phase.

-

Activation of the Retinoblastoma (Rb) Protein: Cyclin D1 forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6).[3][4] This complex phosphorylates and inactivates the retinoblastoma tumor suppressor protein (Rb).[5] Reduced levels of Cyclin D1 lead to decreased CDK4/6 activity, leaving Rb in its active, hypophosphorylated state.

-

Sequestration of E2F Transcription Factors: Active Rb binds to E2F transcription factors, preventing them from activating the transcription of genes essential for S-phase entry, such as Cyclin E, Cyclin A, and CDK2.[5]

-

Induction of CDK Inhibitors: Inhibition of the erbB receptor family signaling can also induce the expression of the cyclin-dependent kinase inhibitor p27Kip1.[6] p27Kip1 can directly bind to and inhibit Cyclin E-CDK2 complexes, further reinforcing the G1 arrest.[6]

This sequence of events effectively halts the cell's progression from the G1 phase to the S phase, thereby inhibiting proliferation.

Quantitative Data

The efficacy of CP-724714 has been quantified through various in vitro assays, demonstrating its potency against HER2 and its effect on cell cycle distribution.

Table 1: Inhibitory Potency of CP-724714

| Target | Assay Type | Cell Line / System | IC₅₀ | Reference |

| HER2/erbB2 Kinase | Kinase Phosphorylation | In vitro | 3.8 ng/mL | [7] |

| HER2/erbB2 Autophosphorylation | Chimeric Receptor (EGF-stimulated) | Transfected NIH3T3 cells | 32 nM | [2] |

| EGFR Autophosphorylation | EGFR | Transfected NIH3T3 cells | 6.4 µM | [2] |

| Cell Proliferation | Growth Inhibition | BT-474 (HER2-amplified) | 0.25 µM | [2] |

| Cell Proliferation | Growth Inhibition | SKBR3 (HER2-amplified) | 0.95 µM | [2] |

Note: IC₅₀ is the half-maximal inhibitory concentration.

Table 2: Effect of CP-724714 on Cell Cycle Distribution

| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| BT-474 | Vehicle (Control) | Data not specified | Data not specified | Data not specified | [8] |

| BT-474 | 1 µM CP-724714 (24h) | Accumulation | Marked Reduction | Data not specified | [2][8] |

Specific percentages from the primary literature were not available in the provided search results, but the qualitative effects of G1 accumulation and S-phase reduction are consistently reported.[2][8]

Key Experimental Protocols

Reproducing and validating the findings on CP-724714 requires standardized experimental procedures. Detailed protocols for the key assays are provided below.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of a cell population in the different phases of the cell cycle based on DNA content.

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount. By measuring the fluorescence intensity of PI-stained cells using a flow cytometer, one can quantify the percentage of cells in each phase.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., BT-474) at an appropriate density. Treat with desired concentrations of CP-724714 or vehicle control for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest approximately 1 x 10⁶ cells. For adherent cells, use trypsinization. Centrifuge at 200-500 x g for 5 minutes and wash the pellet with Phosphate-Buffered Saline (PBS).[9][10]

-

Fixation: Resuspend the cell pellet gently. While vortexing slowly, add 4-5 mL of ice-cold 70% ethanol dropwise to fix the cells.[10][11] Incubate at -20°C for at least 2 hours (can be stored for weeks).[9][10]

-

Washing: Centrifuge the fixed cells at 300-500 x g for 5-10 minutes to remove the ethanol.[9][10] Wash the cell pellet twice with PBS.[10]

-

Staining: Resuspend the cell pellet in 500 µL of a nucleic acid staining solution containing:

-

Incubation: Incubate the cells in the staining solution for at least 20-30 minutes at room temperature, protected from light.[9][10]

-

Data Acquisition: Analyze the samples on a flow cytometer. Set up plots to visualize DNA content (e.g., a histogram of PI fluorescence intensity). Use appropriate gating to exclude debris and cell doublets.[11][12]

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to model the G0/G1, S, and G2/M peaks and calculate the percentage of cells in each phase.[11]

Western Blotting for Cell Cycle Regulators

This technique is used to detect and quantify the levels of specific proteins (e.g., Cyclin D1, p-Rb, p27Kip1) in cell lysates.

Protocol:

-

Lysate Preparation: After treatment, wash cells with cold PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in SDS sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[13]

-

Blocking: Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Cyclin D1, anti-p-Rb, anti-p27Kip1) overnight at 4°C with gentle agitation.[13] Dilutions should be optimized as per the manufacturer's instructions.

-

Washing: Wash the membrane extensively with TBS-T to remove unbound primary antibody.[13]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit HRP) for 1 hour at room temperature.[13]

-

Detection: After further washing, apply an enhanced chemiluminescent (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.[13]

-

Analysis: Quantify band intensity using densitometry software. Normalize to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

In Vitro HER2 Kinase Assay

This assay directly measures the ability of CP-724714 to inhibit the enzymatic activity of the HER2 kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by purified, recombinant HER2 kinase. Inhibition is quantified by measuring the reduction in substrate phosphorylation or the amount of ADP produced. Luminescent-based assays like ADP-Glo™ are common.[14]

Protocol (based on ADP-Glo™ format):

-

Reagent Preparation: Prepare 1x Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[14] Prepare solutions of recombinant HER2 kinase, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Kinase Reaction: Incubate the plate at 30°C or room temperature for a defined period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

-

Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[14]

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP. Incubate for 30 minutes at room temperature.[14]

-

Luminescence Detection: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the initial kinase activity. Read the luminescence on a microplate reader.

-

Data Analysis: Subtract background readings (wells with no enzyme). Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

References

- 1. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Cyclin D1, Cancer Progression and Opportunities in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G1 cell cycle arrest due to the inhibition of erbB family receptor tyrosine kinases does not require the retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 11. wp.uthscsa.edu [wp.uthscsa.edu]

- 12. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]

- 13. pubcompare.ai [pubcompare.ai]

- 14. promega.com [promega.com]

(E/Z)-CP-724714: A Technical Overview of its High Selectivity for HER2 over EGFR

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-CP-724714 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the HER2 (ErbB2) receptor tyrosine kinase. Its remarkable selectivity for HER2 over the closely related epidermal growth factor receptor (EGFR) has positioned it as a significant tool in cancer research and a candidate for therapeutic development, particularly in HER2-overexpressing malignancies. This technical guide provides an in-depth analysis of the quantitative data supporting this selectivity, detailed experimental protocols for its determination, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Assessment of Selectivity

The selectivity of this compound for HER2 over EGFR is substantiated by a significant difference in the half-maximal inhibitory concentration (IC50) values obtained from various assays. These quantitative data consistently demonstrate a high therapeutic window for targeting HER2-driven cancers while minimizing EGFR-related toxicities.

| Target Kinase | Assay Type | IC50 Value | Selectivity (Fold) | Reference |

| HER2/ErbB2 | Cell-free kinase assay | 10 nM | >640 | [1][2][3] |

| EGFR | Cell-free kinase assay | 6.4 µM (6400 nM) | 1 | [1][2][3] |

| Chimeric EGFR/HER2 Receptor | Cellular autophosphorylation assay | 32 nM | - | [1] |

| HER2 (SKBr3 cells) | Cellular growth inhibition assay | 25 ng/mL | - | [4][5] |

| HER2 (BT-474 cells) | Cellular growth inhibition assay | 0.25 µM | - | [1] |

Table 1: Comparative IC50 values of this compound for HER2 and EGFR.

In cell-free assays, this compound inhibits the kinase activity of HER2/ErbB2 with an IC50 of 10 nM. In stark contrast, the IC50 for EGFR is 6.4 µM, indicating a selectivity of over 640-fold for HER2.[1][2][3] Further studies have demonstrated that CP-724,714 is also highly selective against a panel of other kinases, including InsR, IRG-1R, PDGFR, VEGFR2, Abl, Src, and c-Met, with over 1,000-fold selectivity.[1][2] In cellular assays, CP-724,714 effectively inhibits the autophosphorylation of a chimeric receptor containing the HER2 kinase domain with an IC50 of 32 nM, while showing significantly less potency against EGFR in transfected cells.[1] The compound also potently inhibits the proliferation of HER2-amplified breast cancer cell lines such as BT-474 and SKBR3.[1][6]

Experimental Protocols

The determination of the kinase selectivity of this compound involves a series of well-defined experimental protocols, primarily centered around in vitro kinase assays and cell-based phosphorylation assays.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of CP-724714 on the enzymatic activity of purified recombinant HER2 and EGFR kinase domains.

Methodology:

-

Protein Expression and Purification: The intracellular kinase domains of human HER2 (amino acids 675-1255) and EGFR (amino acids 668-1211) are expressed as fusion proteins (e.g., GST-fusion) in an appropriate expression system, such as baculovirus-infected Sf9 insect cells.[1] The recombinant proteins are then purified using affinity chromatography.[1]

-

Assay Plate Preparation: 96-well microtiter plates are coated with a synthetic substrate, such as poly(Glu:Tyr, 4:1), which serves as a substrate for the kinase.[1]

-

Kinase Reaction: The kinase reaction is initiated by adding the purified kinase, ATP, and the test compound (CP-724714) at various concentrations to the substrate-coated wells. The reaction is typically carried out in a buffer containing HEPES, NaCl, and sodium orthovanadate.[1]

-

Detection of Phosphorylation: The extent of substrate phosphorylation is quantified using an enzyme-linked immunosorbent assay (ELISA)-based method. A horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody is added to the wells, followed by a colorimetric substrate (e.g., TMB).[1]

-

Data Analysis: The absorbance is measured, and the IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Receptor Autophosphorylation Assay

This assay assesses the ability of CP-724714 to inhibit the autophosphorylation of HER2 and EGFR within a cellular context.

Methodology:

-

Cell Line and Treatment: NIH 3T3 cells are transfected to express either a chimeric receptor consisting of the EGFR extracellular domain and the HER2 intracellular domain or the full-length human EGFR.[7] These cells are then treated with varying concentrations of CP-724714 for a specified period.[7]

-

Receptor Stimulation: Following inhibitor treatment, the cells are stimulated with a ligand, such as epidermal growth factor (EGF), to induce receptor dimerization and autophosphorylation.[7]

-

Cell Lysis and Protein Analysis: The cells are lysed, and the total protein concentration is determined. Equal amounts of protein from each sample are then subjected to SDS-PAGE and Western blotting.

-

Immunodetection: The levels of phosphorylated HER2 or EGFR are detected using phosphospecific antibodies. Total receptor levels are also measured to ensure equal loading.

-

Quantification and IC50 Determination: The band intensities are quantified, and the IC50 value is determined by plotting the percentage of inhibition of phosphorylation against the inhibitor concentration.

Signaling Pathways and Experimental Workflow

Visualizing the underlying biological pathways and experimental procedures is crucial for a comprehensive understanding of CP-724714's mechanism of action and the methods used to characterize it.

Caption: Simplified HER2 and EGFR signaling pathways and the inhibitory action of this compound.

Caption: Workflow for the in vitro kinase inhibition assay to determine IC50 values.

Caption: Logical diagram illustrating the basis of this compound's selectivity for HER2 over EGFR.

Conclusion

The extensive preclinical data robustly supports the classification of this compound as a highly selective inhibitor of HER2 over EGFR. The significant differential in IC50 values, determined through rigorous in vitro and cellular assays, provides a strong rationale for its investigation in HER2-dependent cancers. The detailed experimental protocols outlined herein serve as a foundation for the continued evaluation of this and other selective kinase inhibitors. The high selectivity of CP-724714 underscores the feasibility of designing targeted therapies that can effectively inhibit oncogenic drivers while minimizing off-target effects, a cornerstone of modern precision oncology.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Probe CP-724714 | Chemical Probes Portal [chemicalprobes.org]

- 3. CP-724714 | HER2/ErbB2 抑制剂 | MCE [medchemexpress.cn]

- 4. ascopubs.org [ascopubs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vivo Pharmacokinetics of (E/Z)-CP-724714 in Mouse Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-CP-724714 is a potent and selective, orally bioavailable inhibitor of the HER2/ErbB2 receptor tyrosine kinase.[1][2][3] Amplification and overexpression of the HER2 gene are linked to the development and progression of several human cancers, most notably breast cancer.[2] CP-724714 has demonstrated significant anti-tumor activity in preclinical models by inducing G1 cell cycle arrest, apoptosis, and inhibiting downstream signaling pathways crucial for tumor growth and survival.[2][4] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound in mouse models, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological and experimental workflows.

Quantitative Pharmacokinetic Data

While detailed tabular pharmacokinetic data for this compound in mouse models is limited in publicly available literature, preclinical studies have established its oral bioavailability and provided insights into its plasma concentration profile. The following table summarizes the available quantitative data.

| Parameter | Value | Mouse Model | Dose | Route | Source |

| Clearance | 11–12 ml/min/kg | Athymic mice bearing FRE erbB2 tumors | Not Specified | Oral | [5] |

| EC₅₀ (Tumor HER2 Autophosphorylation Inhibition) | ~980 ng/ml | Athymic mice bearing FRE erbB2 tumors | 3.125-100 mg/kg | Oral | [5] |

| ED₅₀ (Tumor HER2 Autophosphorylation Inhibition) | ~19 mg/kg | Athymic mice bearing FRE erbB2 tumors | 3.125-100 mg/kg | Oral | [5] |

Note: The clearance value was reported in a preclinical context, and while not explicitly stated as a mouse-only value, it is provided here for reference.

A study in FRE-erbB2 xenograft-bearing mice demonstrated the plasma concentration of CP-724714 over an 8-hour period following a single 25 mg/kg oral dose. Although specific Cmax and Tmax values were not explicitly stated, the plasma concentration peaked at approximately 1 hour post-administration and gradually declined.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical pharmacokinetic studies. The following sections outline the methodologies for key experiments involving this compound in mouse models.

Xenograft Mouse Models

Xenograft models are fundamental for evaluating the in vivo efficacy and pharmacokinetics of anti-cancer agents.

-

Cell Lines: Human cancer cell lines with HER2 overexpression, such as BT-474 (breast carcinoma), SKBR3 (breast adenocarcinoma), MDA-MB-453 (breast carcinoma), and FRE-erbB2 (Fisher rat embryonic fibroblasts over-expressing HER2), are commonly used.[1][3]

-

Animal Models: Athymic nude mice (nu/nu) are typically used due to their compromised immune system, which prevents the rejection of human tumor xenografts.[2]

-

Tumor Implantation: 5 x 10⁵ to 10 x 10⁷ cells are typically suspended in a suitable medium, sometimes with Matrigel, and injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers and calculated using the formula: (length x width²)/2. Treatment is often initiated when tumors reach a specific volume (e.g., 150-250 mm³).[3]

Drug Formulation and Administration

The formulation and route of administration are critical for ensuring consistent drug exposure.

-

Formulation: For oral administration, CP-724714 is often formulated as a suspension in a vehicle such as 0.5% methylcellulose in water.[1]

-

Administration Route: Oral gavage is the standard method for administering CP-724714 in mice to ensure accurate dosing.[1][2][3]

-

Dosage: Doses ranging from 25 mg/kg to 100 mg/kg have been used in efficacy and pharmacodynamic studies in mouse xenograft models.[1][3]

Pharmacokinetic Blood Sampling

Serial blood sampling is performed to determine the plasma concentration-time profile of the drug.

-

Sampling Time Points: Blood samples are typically collected at various time points post-dose, such as 0.5, 1, 2, 4, and 8 hours, to capture the absorption, distribution, and elimination phases.[3]

-

Collection Method: Blood can be collected via retro-orbital sinus, saphenous vein, or tail vein bleeding into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method for Quantification

A sensitive and specific bioanalytical method is required to quantify CP-724714 in plasma samples. While a specific validated LC-MS/MS method for this compound in mouse plasma is not detailed in the available literature, a typical method would involve the following steps:

-

Sample Preparation: Protein precipitation with a solvent like acetonitrile is a common method to extract the drug from plasma.

-

Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) is used to separate the analyte from endogenous plasma components.

-

Detection: Tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity for quantification. Specific precursor and product ion transitions for CP-724714 would be monitored.

-

Quantification: A standard curve is generated using known concentrations of CP-724714 in blank plasma to quantify the drug in the study samples.

Visualizations

Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the HER2 signaling pathway. The diagram below illustrates the key components of this pathway and the point of inhibition by CP-724714.

Caption: HER2 signaling pathway and inhibition by this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo pharmacokinetic and efficacy study of this compound in a xenograft mouse model.

Caption: Workflow for in vivo studies of this compound.

Conclusion

This compound is a promising HER2 inhibitor with demonstrated preclinical in vivo activity. This technical guide provides an overview of its pharmacokinetic properties in mouse models, based on the currently available data. While a complete pharmacokinetic profile with detailed parameters such as Cmax, Tmax, and AUC in mice is not yet fully elucidated in the public domain, the existing studies confirm its oral bioavailability and on-target activity. The provided experimental protocols and workflows offer a foundation for researchers designing future preclinical studies to further characterize the pharmacokinetic and pharmacodynamic properties of this compound. Further research is warranted to establish a more detailed quantitative understanding of its absorption, distribution, metabolism, and excretion in mouse models to better inform clinical trial design.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Pharmacokinetics of a HER2 tyrosine kinase inhibitor CP-724,714 in patients with advanced malignant HER2 positive solid tumors: correlations with clinical characteristics and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. unmc.edu [unmc.edu]

- 5. cancer.ucsf.edu [cancer.ucsf.edu]

Methodological & Application

Application Notes and Protocols: (E/Z)-CP-724714 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-CP-724714 is a potent and selective inhibitor of the HER2/ErbB2 receptor tyrosine kinase.[1][2] Amplification and overexpression of the HER2 gene are linked to the development and progression of several human cancers, particularly breast, ovarian, and stomach cancers.[3][4] CP-724714 has demonstrated significant antitumor activity in preclinical models by inhibiting HER2 autophosphorylation and downstream signaling pathways, leading to cell cycle arrest and apoptosis in HER2-driven cancer cells.[3] This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of this compound against HER2/ErbB2.

Signaling Pathway Targeted by this compound

The HER2 signaling pathway plays a crucial role in regulating cell growth, survival, and differentiation.[5] HER2 belongs to the epidermal growth factor receptor (EGFR) family of transmembrane receptor tyrosine kinases.[6] Upon dimerization with other ErbB family members, HER2 undergoes autophosphorylation of tyrosine residues in its intracellular domain.[7] This phosphorylation event initiates downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, which are critical for tumor cell proliferation and survival.[5][6][8] this compound selectively inhibits the kinase activity of HER2, thereby blocking these downstream signals.

Caption: HER2 Signaling Pathway Inhibition by this compound.

Quantitative Data: Kinase Inhibitory Profile of CP-724714

The inhibitory activity of this compound has been quantified against a panel of kinases, demonstrating its high selectivity for HER2/ErbB2.

| Kinase Target | IC50 (nM) | Selectivity vs. HER2/ErbB2 |

| HER2/ErbB2 | 10 | - |

| EGFR | 6,400 | >640-fold |

| Insulin Receptor (InsR) | >10,000 | >1,000-fold |

| IGF-1R | >10,000 | >1,000-fold |

| PDGFRβ | >10,000 | >1,000-fold |

| VEGFR2 | >10,000 | >1,000-fold |

| Abl | >10,000 | >1,000-fold |

| Src | >10,000 | >1,000-fold |

| c-Met | >10,000 | >1,000-fold |

Data compiled from publicly available sources.[1][2][9]

Experimental Protocol: In Vitro HER2/ErbB2 Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against the HER2/ErbB2 kinase. The assay measures the phosphorylation of a synthetic substrate by the recombinant intracellular domain of HER2/ErbB2.

Materials and Reagents

-

Recombinant HER2/ErbB2 intracellular domain (e.g., expressed in baculovirus-infected Sf9 cells as a GST-fusion protein)[1]

-

Poly(Glu:Tyr, 4:1) substrate

-

This compound

-

ATP (Adenosine 5'-triphosphate)

-

MgCl₂ (Magnesium Chloride)

-

Kinase Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

96-well microtiter plates (e.g., Nunc MaxiSorp)[1]

-

Phosphate-Buffered Saline (PBS)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Phosphotyrosine-specific antibody conjugated to Horseradish Peroxidase (HRP)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Plate reader capable of measuring absorbance at 450 nm

Experimental Workflow

Caption: In Vitro Kinase Assay Experimental Workflow.

Procedure

-

Plate Coating:

-

Kinase Reaction:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In each well, add the following in order:

-

Kinase Buffer

-

This compound at various concentrations (or vehicle control)

-

Recombinant HER2/ErbB2 enzyme

-

-

Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a solution of ATP and MgCl₂ to each well. The final concentration of ATP should be at or near the Km for the enzyme.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Detection:

-

Terminate the reaction by washing the plate three times with Wash Buffer.

-

Add 100 µL of a phosphotyrosine-specific antibody-HRP conjugate diluted in a suitable blocking buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color development is observed.

-

Stop the reaction by adding 100 µL of Stop Solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells without enzyme) from all other readings.

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

This in vitro kinase assay protocol provides a robust and reliable method for determining the inhibitory potency and selectivity of this compound against HER2/ErbB2. The provided data and pathway information offer a comprehensive overview for researchers engaged in the study and development of targeted cancer therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. HER2 - Wikipedia [en.wikipedia.org]

- 8. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probe CP-724714 | Chemical Probes Portal [chemicalprobes.org]

Application Notes and Protocols: Western Blot Analysis of p-HER2 in Response to CP-724714 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2, is a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and differentiation.[1][2] Overexpression or amplification of the HER2 gene is a key driver in several types of cancer, particularly in a subset of breast and gastric cancers, where it is associated with aggressive disease and poor prognosis.[3][4] Upon activation, HER2 undergoes autophosphorylation on specific tyrosine residues, initiating downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways.[5][6]

CP-724714 is a potent and selective small-molecule inhibitor of the HER2 tyrosine kinase.[3][7] It effectively blocks the autophosphorylation of HER2, thereby inhibiting downstream signaling and leading to cell cycle arrest and apoptosis in HER2-overexpressing cancer cells.[3][8] Western blotting is a fundamental technique to elucidate the efficacy of such targeted therapies by quantifying the reduction in the phosphorylation of HER2 (p-HER2) upon treatment. This document provides a detailed protocol for the Western blot analysis of p-HER2 in cancer cell lines treated with CP-724714.

HER2 Signaling Pathway and Inhibition by CP-724714

HER2 is a member of the ErbB family of receptor tyrosine kinases.[2] Unlike other members of this family, HER2 does not have a known direct ligand.[2] Instead, it is activated through heterodimerization with other ligand-bound ErbB family members, such as EGFR, HER3, and HER4, or through homodimerization when overexpressed.[5] This dimerization leads to the phosphorylation of tyrosine residues within the intracellular kinase domain of HER2, creating docking sites for various signaling proteins and activating downstream pathways that promote tumor growth and survival.[5][9]

CP-724714 exerts its therapeutic effect by binding to the ATP-binding pocket of the HER2 kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.[3][8]

Data Presentation

The following tables summarize the quantitative effects of CP-724714 on HER2 kinase activity, cell proliferation, and in vivo p-HER2 levels.

| Parameter | Cell Line/System | IC50/EC50 | Reference |

| HER2 Kinase Inhibition | Recombinant ErbB2 | 10 nM | [7] |

| EGF-induced ErbB2 Autophosphorylation | NIH3T3 cells with ErbB2 chimera | 32 nM | [7] |

| Cell Proliferation Inhibition | BT-474 (HER2-amplified) | 0.25 µM | [7] |

| Cell Proliferation Inhibition | SKBR3 (HER2-amplified) | 0.95 µM | [7] |

| Reduction of Tumor ErbB2 Phosphorylation (in vivo) | FRE-ErbB2 Xenografts | ~19 mg/kg | [10] |

Table 1: In Vitro and In Vivo Efficacy of CP-724714

| CP-724714 Dose (mg/kg, p.o.) | Mean Reduction in ErbB2 Phosphorylation (%) |

| 3.125 | ~20% |

| 6.25 | ~40% |

| 12.5 | ~60% |

| 25 | ~80% |

| 50 | ~90% |

| 100 | >95% |

Table 2: Dose-Dependent Reduction of p-HER2 in FRE-ErbB2 Xenografts at 1 Hour Post-Treatment (Data estimated from graphical representation) [10]

Experimental Protocols

The following are detailed protocols for cell culture, treatment with CP-724714, and subsequent Western blot analysis of p-HER2.

Cell Culture and CP-724714 Treatment

This protocol is optimized for HER2-overexpressing breast cancer cell lines such as BT-474 or SKBR3.

Materials:

-

HER2-positive cell line (e.g., BT-474, SKBR3)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

CP-724714

-

DMSO (vehicle control)

-

6-well tissue culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Prepare a stock solution of CP-724714 in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 µM).[1][7] Prepare a vehicle control with the same final concentration of DMSO.

-

Remove the growth medium from the cells and replace it with the medium containing the different concentrations of CP-724714 or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 1, 6, or 24 hours). A 1-hour treatment is often sufficient to observe changes in phosphorylation.[11]

Protein Extraction

Materials:

-

Ice-cold PBS

-

RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitor cocktails.

-

Cell scraper

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

Procedure:

-

After treatment, place the 6-well plates on ice.

-

Aspirate the treatment medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well) to each well.

-

Scrape the cells from the bottom of the wells and transfer the cell lysate to pre-chilled microcentrifuge tubes.

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (containing the soluble proteins) to fresh, pre-chilled microcentrifuge tubes.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

Western Blot Protocol for p-HER2

Materials:

-

Protein lysates

-

Laemmli sample buffer (2x or 4x)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Tris-buffered saline with 0.1% Tween 20 (TBST)

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Do not use milk as a blocking agent, as it contains phosphoproteins that can cause high background.[12]

-

Primary antibodies:

-

Rabbit anti-phospho-HER2 (e.g., targeting Tyr1221/1222 or Tyr1248)

-

Mouse or rabbit anti-total-HER2

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: After transfer, wash the membrane briefly with TBST and then incubate it in blocking buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[12]

-

Primary Antibody Incubation: Dilute the primary antibodies (anti-p-HER2, anti-total-HER2, and loading control) in blocking buffer according to the manufacturer's recommendations. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. It is recommended to probe for p-HER2 on one blot and total HER2 on a separate blot with identical samples.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 6.

-

Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-HER2 signal to the total HER2 signal for each sample to account for any variations in protein loading. The loading control (e.g., β-actin) should also be used to confirm equal loading across all lanes.

Conclusion

This application note provides a comprehensive guide for the Western blot analysis of p-HER2 in response to treatment with the selective HER2 inhibitor, CP-724714. Adherence to these detailed protocols will enable researchers to reliably assess the pharmacodynamic effects of CP-724714 and other potential HER2-targeted therapies. The accurate quantification of p-HER2 inhibition is a crucial step in the preclinical evaluation of novel cancer therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment strategy for HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. apexbt.com [apexbt.com]

- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Cell Viability Assay of (E/Z)-CP-724714 on BT-474 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E/Z)-CP-724714 is a potent and selective inhibitor of the ErbB2 (HER2) receptor tyrosine kinase.[1] The BT-474 cell line, derived from human ductal breast carcinoma, overexpresses the HER2 receptor, making it a valuable in vitro model for studying the efficacy of HER2-targeted therapies.[2] This document provides detailed protocols for assessing the cell viability of BT-474 cells in response to treatment with this compound, along with an overview of the relevant signaling pathways.

Mechanism of Action

CP-724714 selectively targets the intracellular tyrosine kinase domain of HER2, inhibiting its autophosphorylation.[1] This blockade disrupts downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4][5] Inhibition of these pathways in HER2-dependent cancer cells like BT-474 leads to a G1 cell cycle arrest and induction of apoptosis.[1]

Signaling Pathway Diagram

Caption: HER2 signaling pathway and the inhibitory action of CP-724714.

Quantitative Data

The inhibitory effect of this compound on the viability of BT-474 cells is concentration-dependent. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Cell Line | Compound | IC50 (µM) | Data Source |

| BT-474 | This compound | 0.325 | Genomics of Drug Sensitivity in Cancer |

Experimental Protocols

A common and reliable method for determining cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials and Reagents

-

BT-474 cells (ATCC HTB-20)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Experimental Workflow Diagram

Caption: Workflow for the MTT-based cell viability assay.

Detailed Protocol

-

Cell Culture: Culture BT-474 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Trypsinize confluent cells, count them, and seed 5,000 to 10,000 cells per well in a 96-well plate in a final volume of 100 µL. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., a range spanning the expected IC50, such as 0.01 µM to 10 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO-treated) and a blank (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate the plate at room temperature in the dark for 2-4 hours. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software package.

-

Conclusion

This application note provides a comprehensive guide for assessing the in vitro efficacy of this compound against the HER2-overexpressing BT-474 breast cancer cell line. The provided protocols and background information will enable researchers to reliably determine the cell viability and IC50 of this and other HER2-targeted compounds.

References

- 1. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 5. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (E/Z)-CP-724714 in SKBR3 Cell Proliferation Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (E/Z)-CP-724714, a potent and selective HER2/erbB2 tyrosine kinase inhibitor, in studies involving the SKBR3 human breast cancer cell line. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of the relevant signaling pathways and workflows.

Introduction

This compound is a small molecule inhibitor that specifically targets the tyrosine kinase activity of the HER2 (Human Epidermal Growth Factor Receptor 2), also known as erbB2.[1][2] The SKBR3 cell line, which overexpresses the HER2 receptor, serves as a critical model system for studying HER2-positive breast cancer.[3][4] Inhibition of HER2 signaling by this compound in SKBR3 cells leads to a significant reduction in cell proliferation, induction of cell cycle arrest, and apoptosis, making it a valuable tool for cancer research and drug development.[1][5]

Mechanism of Action

This compound competitively binds to the ATP-binding pocket of the HER2 tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This blockade primarily affects the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and differentiation.[6] The high selectivity of this compound for HER2 over other kinases like EGFR minimizes off-target effects.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in SKBR3 cells.

Table 1: Inhibitory Potency of this compound

| Parameter | Target | Cell Line | Value | Reference |

| IC50 (Kinase Assay) | HER2/erbB2 | - | 10 nM | [1][2] |

| IC50 (Cell Proliferation) | SKBR3 Proliferation | SKBR3 | 0.95 µM | [1] |

Table 2: Cellular Effects of this compound on SKBR3 Cells

| Cellular Process | Treatment Condition | Observed Effect | Reference |

| Cell Cycle Progression | 1 µM for 24 hours | Accumulation of cells in the G1 phase | [1] |

| Apoptosis | Not specified | Induction of apoptosis | [5] |

| Downstream Signaling | Not specified | Reduced phosphorylation of Akt and ERK | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: SKBR3 Cell Culture

-

Cell Line: SKBR3 (ATCC® HTB-30™).

-

Culture Medium: McCoy's 5A Medium Modified supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize with complete medium and centrifuge. Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:3 to 1:6.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[7][8][9][10]

-

Cell Seeding: Seed SKBR3 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-